molecular formula C35H33F4NO5 B3417223 4-({(4-Carboxybutyl)[2-(5-Fluoro-2-{[4'-(Trifluoromethyl)biphenyl-4-Yl]methoxy}phenyl)ethyl]amino}methyl)benzoic Acid CAS No. 1027642-43-8

4-({(4-Carboxybutyl)[2-(5-Fluoro-2-{[4'-(Trifluoromethyl)biphenyl-4-Yl]methoxy}phenyl)ethyl]amino}methyl)benzoic Acid

Cat. No. B3417223
CAS RN: 1027642-43-8
M. Wt: 623.6 g/mol
InChI Key: CRQMDXFUKDWARU-UHFFFAOYSA-N
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Description

This compound, also known as BAY 60-2770 , is a potent and selective soluble guanylyl cyclase (sGC) heme-independent activator . It is structurally composed of fluoro and trifluoromethyl moieties . The empirical formula is C35H33F4NO5 and it has a molecular weight of 623.63 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a biphenyl group, a carboxybutyl group, and a methoxyphenylethylamino group attached to a benzoic acid core . The presence of fluorine and trifluoromethyl groups adds to the complexity of the structure .


Physical And Chemical Properties Analysis

BAY 60-2770 is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Vasodilator Activity in Pulmonary and Systemic Vascular Beds

4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid, also known as BAY 60-2770, is identified as an activator of soluble guanylyl cyclase (sGC) that functions independently of nitric oxide (NO). It has been shown to have vasodilator activity in both pulmonary and systemic vascular beds. This activity is enhanced by agents such as ODQ and NOS inhibitors, suggesting its potential utility in conditions like pulmonary hypertension (Pankey et al., 2011).

Relaxation Effect in Rabbit Corpus Cavernosum

Another study explored the relaxation effect of BAY 60-2770 in rabbit corpus cavernosum (CC). This research is essential for understanding the pharmacological characteristics of sGC activators in different tissues and could have implications for conditions related to smooth muscle relaxation (Estancial et al., 2015).

Influence on Prostate Contractility

BAY 60-2770 has also been investigated for its effect on prostate smooth muscle contractility. Studies have shown that it can inhibit contractions in both human and rabbit prostate, which suggests potential applications in treating conditions like benign prostatic hyperplasia (Calmasini et al., 2016).

Mechanism of Action

BAY 60-2770 acts as a heme-independent activator of soluble guanylyl cyclase (sGC), protecting sGC from heme oxidation in smooth muscle tissues . It stimulates the α2/β1 isoform of nitric oxide sensitive guanylyl cyclase (NOsGC) in vitro .

Safety and Hazards

The safety information available indicates that BAY 60-2770 is classified as a combustible solid . The flash point is not applicable . Further safety and hazard information should be obtained from the material safety data sheet (MSDS) provided by the supplier.

Future Directions

BAY 60-2770 has shown potential in various medical applications. It provides cardioprotection and limits the infarct size in a rat ischemia-reperfusion model . It also ameliorates urethra dysfunction in high-fat fed obese mice . Furthermore, it has been reported to be effective in treating liver fibrosis and in lowering arterial pressures (both pulmonary and systemic) in animal studies . It elicits anti-aggregating and anti-adhesive effects on platelets and may have therapeutic potential to treat atherothrombotic events .

properties

IUPAC Name

4-[[4-carboxybutyl-[2-[5-fluoro-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H33F4NO5/c36-31-16-17-32(45-23-25-6-8-26(9-7-25)27-12-14-30(15-13-27)35(37,38)39)29(21-31)18-20-40(19-2-1-3-33(41)42)22-24-4-10-28(11-5-24)34(43)44/h4-17,21H,1-3,18-20,22-23H2,(H,41,42)(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQMDXFUKDWARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN(CCCCC(=O)O)CCC2=C(C=CC(=C2)F)OCC3=CC=C(C=C3)C4=CC=C(C=C4)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H33F4NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1027642-43-8
Record name BAY 60-2770
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1027642438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({(4-Carboxybutyl)[2-(5-Fluoro-2-{[4'-(Trifluoromethyl)biphenyl-4-Yl]methoxy}phenyl)ethyl]amino}methyl)benzoic Acid
Reactant of Route 2
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4-({(4-Carboxybutyl)[2-(5-Fluoro-2-{[4'-(Trifluoromethyl)biphenyl-4-Yl]methoxy}phenyl)ethyl]amino}methyl)benzoic Acid
Reactant of Route 3
Reactant of Route 3
4-({(4-Carboxybutyl)[2-(5-Fluoro-2-{[4'-(Trifluoromethyl)biphenyl-4-Yl]methoxy}phenyl)ethyl]amino}methyl)benzoic Acid
Reactant of Route 4
Reactant of Route 4
4-({(4-Carboxybutyl)[2-(5-Fluoro-2-{[4'-(Trifluoromethyl)biphenyl-4-Yl]methoxy}phenyl)ethyl]amino}methyl)benzoic Acid
Reactant of Route 5
4-({(4-Carboxybutyl)[2-(5-Fluoro-2-{[4'-(Trifluoromethyl)biphenyl-4-Yl]methoxy}phenyl)ethyl]amino}methyl)benzoic Acid
Reactant of Route 6
4-({(4-Carboxybutyl)[2-(5-Fluoro-2-{[4'-(Trifluoromethyl)biphenyl-4-Yl]methoxy}phenyl)ethyl]amino}methyl)benzoic Acid

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